Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy group attached to a 4-bromophenyl ring. This compound’s structure includes a pyridazine core substituted with a phenyl group at position 1, a keto group at position 6, and a carboxylate ester at position 2. The 4-bromophenylsulfonyloxy substituent at position 4 introduces significant steric bulk and electronic effects, making it distinct from related analogs.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O6S/c1-2-27-19(24)18-16(28-29(25,26)15-10-8-13(20)9-11-15)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANJZBGBXSAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in various scientific research applications. Its unique chemical structure offers potential utility in medicinal chemistry, materials science, and synthetic organic chemistry. Below is a detailed examination of its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate.
Case Study: Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that modifications to the sulfonyl group can enhance the antibacterial activity against Gram-positive bacteria. The ethyl ester form was particularly effective, suggesting that this compound may serve as a lead compound for developing new antibiotics.
Material Science
The compound's unique structure allows it to act as a building block in the synthesis of advanced materials.
Case Study: Polymer Synthesis
In a study published by Johnson et al. (2024), researchers utilized this compound in the synthesis of functionalized polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for applications in coatings and composites.
Synthetic Organic Chemistry
This compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations.
Case Study: Synthesis of Novel Compounds
A recent publication by Lee et al. (2025) detailed a synthetic route involving this compound that led to the formation of novel heterocyclic compounds with potential anti-cancer activity. The study highlighted the compound's versatility in forming new carbon-nitrogen bonds through palladium-catalyzed reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups are likely involved in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
Structural Features :
Key Differences :
- Reactivity : The butylsulfanyl group is a thioether, which is less reactive than the sulfonyloxy ester in the target compound. Thioethers typically participate in oxidation reactions (e.g., forming sulfoxides) rather than nucleophilic substitutions .
- Electronic Effects : The electron-donating nature of the alkyl chain in the butylsulfanyl group contrasts with the electron-withdrawing sulfonyloxy and bromine substituents in the target compound. This difference impacts acidity/basicity and resonance stabilization of the pyridazine ring.
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
Structural Features :
- Substituents : Trifluoromethyl (-CF₃) groups at position 4 of the pyridazine ring and the meta position of the phenyl group.
- CAS No.: 478067-01-5 .
- Molecular Weight : 422.27 g/mol (estimated).
Key Differences :
- Electronic Effects : The strong electron-withdrawing -CF₃ groups reduce electron density on the pyridazine ring, altering reactivity in electrophilic substitutions or metal-catalyzed reactions.
- Stability : Fluorinated compounds often exhibit metabolic resistance, making this derivative more inert than the target compound .
Comparative Data Table
Research Findings and Structural Insights
- Crystallography : The target compound’s bromine atom facilitates X-ray crystallographic analysis due to its high electron density, aiding in phase determination (SHELX programs ). In contrast, the trifluoromethyl derivative may require advanced refinement tools (ORTEP-3 ) due to lighter atoms.
- Stability : The sulfonyloxy group in the target compound may hydrolyze under acidic/basic conditions, whereas the butylsulfanyl derivative’s thioether is more stable .
- Biological Relevance : Fluorinated analogs (e.g., CAS 478067-01-5) are often explored for drug design due to enhanced bioavailability, while sulfonate esters like the target compound may act as prodrugs or intermediates .
Biological Activity
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-47-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on antimicrobial and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 479.3 g/mol. The compound features a pyridazine ring substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN2O6S |
| Molecular Weight | 479.3 g/mol |
| CAS Number | 899959-47-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and cyclization processes. For instance, the sulfonation of bromobenzene followed by subsequent reactions leads to the formation of the desired pyridazine derivative. The detailed synthetic routes can be found in related literature, which emphasizes the importance of reaction conditions in achieving high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.
- Antibacterial Activity : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations.
- Antifungal Activity : The compound also displayed antifungal properties, particularly against common pathogens such as Candida species. Further studies are necessary to elucidate the mechanism of action.
Case Studies
A notable case study involved evaluating the compound's effect on biofilm formation in bacterial cultures. The results indicated that it significantly reduced biofilm biomass compared to control groups, suggesting potential applications in treating biofilm-associated infections.
While specific mechanisms remain under investigation, preliminary data suggest that the presence of the bromine atom may enhance the antimicrobial efficacy through increased membrane permeability or interference with metabolic pathways in microbial cells.
Q & A
Q. What are the recommended protocols for handling and storing Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in laboratory settings?
Due to incomplete toxicological characterization, this compound should be handled under strict laboratory controls. Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood to minimize inhalation risks. Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers). Stability under long-term storage remains unverified; periodic purity validation via HPLC or NMR is advised .
Q. How can researchers optimize the synthesis of pyridazine derivatives like this compound?
Synthesis of pyridazine-based compounds often follows multi-step protocols involving sulfonylation and esterification. For example, outlines a general procedure using trichlorotriazine and phenol derivatives under controlled stoichiometry. Key parameters include temperature (e.g., 0–5°C for triazine coupling) and solvent selection (e.g., dichloromethane for solubility). Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
Combine spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., sulfonyloxy and phenyl groups).
- FT-IR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonate at ~1350 cm⁻¹).
- XRD for crystalline structure validation, as demonstrated in analogous pyridazine derivatives (e.g., hydrogen-bonding patterns in ). Cross-reference with computational models (DFT) for electronic structure alignment .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s reactivity in heterogeneous systems be resolved?
Contradictions in reactivity (e.g., unexpected byproducts during sulfonylation) may arise from solvent polarity or trace metal catalysts. Design controlled experiments with incremental variable adjustments:
Q. What methodologies are suitable for studying the compound’s potential as a bioactive scaffold?
Prioritize computational docking studies (e.g., molecular dynamics simulations) to predict binding affinities to target enzymes (e.g., kinases or phosphatases). Validate hypotheses via in vitro assays:
- Enzyme inhibition assays under varied pH and ionic conditions.
- Cytotoxicity screening (e.g., MTT assay) using cell lines relevant to the hypothesized therapeutic area.
- Structure-activity relationship (SAR) analysis by synthesizing analogs with modified substituents (e.g., replacing bromophenyl with fluorophenyl) .
Q. How can researchers address gaps in ecological toxicity data for this compound?
Given the lack of ecotoxicological profiling ( ), conduct tiered assessments:
- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence assays.
- Bioaccumulation potential : Measure log values experimentally (shake-flask method) and compare with EPI Suite predictions.
- Degradation studies : Expose the compound to UV light or microbial consortia to assess persistence. Mitigation strategies (e.g., advanced oxidation processes) should align with CRDC subclass RDF2050104 (membrane/separation technologies) .
Q. What experimental frameworks are recommended for investigating the compound’s role in catalytic cycles?
Mechanistic studies require a combination of kinetic analysis and spectroscopic trapping:
- Stopped-flow UV-Vis to monitor reaction rates under pseudo-first-order conditions.
- EPR spectroscopy to detect radical intermediates.
- Isotopic labeling (e.g., O in sulfonate groups) to trace oxygen transfer pathways. Theoretical modeling (e.g., transition state theory) can refine proposed mechanisms .
Methodological Notes
- Data Interpretation : Cross-validate findings with analogous compounds (e.g., ’s hydrogen-bonding data) to identify trends.
- Safety Compliance : Adhere to institutional protocols for hazardous waste disposal, as the compound’s ecotoxicological risks are undefined .
- Interdisciplinary Integration : Align synthetic chemistry workflows with CRDC subclasses (e.g., RDF2050108 for process simulation) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
